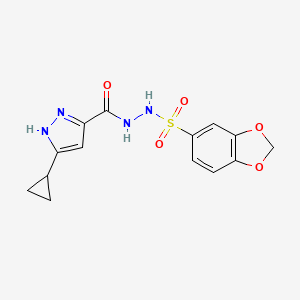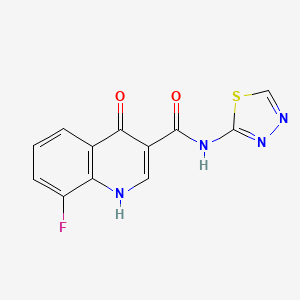![molecular formula C13H14BrN3O3S2 B14942108 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942108.png)
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with a bromo-morpholinosulfonyl phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide.
Sulfonylation: The brominated phenyl ring is then sulfonylated using chlorosulfonic acid or a similar reagent.
Morpholine Substitution: Finally, the sulfonylated intermediate is reacted with morpholine to introduce the morpholinosulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring and the sulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted thiazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Coupling: Biaryl thiazole derivatives.
科学研究应用
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Material Science: It can be incorporated into polymers and other materials to study their properties.
Chemical Biology: Used in the development of chemical probes for biological systems.
作用机制
The mechanism of action of 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The bromine and sulfonyl groups can form strong interactions with these targets, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
4-[4-Chloro-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of bromine.
4-[4-Methyl-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of bromine.
4-[4-Fluoro-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine can significantly influence its reactivity and interactions compared to its chloro, methyl, and fluoro analogs. Bromine is larger and more polarizable, which can lead to stronger interactions with biological targets and different reactivity in chemical reactions.
属性
分子式 |
C13H14BrN3O3S2 |
|---|---|
分子量 |
404.3 g/mol |
IUPAC 名称 |
4-(4-bromo-3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H14BrN3O3S2/c14-10-2-1-9(11-8-21-13(15)16-11)7-12(10)22(18,19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H2,15,16) |
InChI 键 |
CSTZPGHAMJQUGN-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C3=CSC(=N3)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942030.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B14942036.png)
![Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate](/img/structure/B14942043.png)


![7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14942053.png)
![6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942056.png)
![1-cyclohexyl-4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942060.png)
![1'-Sec-butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B14942078.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B14942083.png)
![3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B14942090.png)
![3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14942095.png)

